(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl
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Overview
Description
(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl is an organic compound with the molecular formula C11H15NO It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2-methoxybenzyl chloride with cyclopropylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boron tribromide in dichloromethane.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
- 1-(2-Methoxyphenyl)cyclopropyl)methanamine
- 1-(4-Bromophenyl)cyclopropyl)methanamine
Comparison: (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
Properties
CAS No. |
535925-80-5 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
cyclopropyl-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8,11H,6-7,12H2,1H3 |
InChI Key |
FBGNVBWSHSMXFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(C2CC2)N |
Canonical SMILES |
COC1=CC=CC=C1C(C2CC2)N |
Origin of Product |
United States |
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